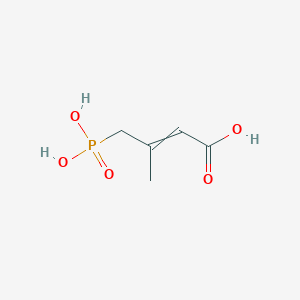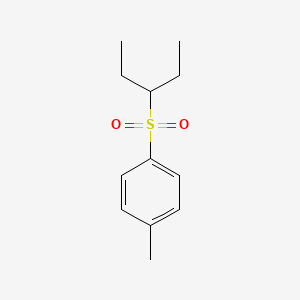![molecular formula C11H12N2O5S B14489246 [(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate CAS No. 63244-60-0](/img/structure/B14489246.png)
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[310]hexan-2-yl]methyl acetate is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure containing the sulfur atom and the oxirane ring.
Attachment of the pyrimidine moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the bicyclic core.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The bicyclic core may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- [(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to other pyrimidine nucleosides.
Propriétés
Numéro CAS |
63244-60-0 |
|---|---|
Formule moléculaire |
C11H12N2O5S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12N2O5S/c1-5(14)17-4-6-8-9(19-8)10(18-6)13-3-2-7(15)12-11(13)16/h2-3,6,8-10H,4H2,1H3,(H,12,15,16)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
TYCWOWYLDUVOMF-PEBGCTIMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]2[C@@H](S2)[C@@H](O1)N3C=CC(=O)NC3=O |
SMILES canonique |
CC(=O)OCC1C2C(S2)C(O1)N3C=CC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)





![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)

![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)





